molecular formula C21H20O7 B192704 Zeylenol CAS No. 78804-17-8

Zeylenol

Cat. No.: B192704
CAS No.: 78804-17-8
M. Wt: 384.4 g/mol
InChI Key: AWCUZBLYCWUTRL-OEMYIYORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Zeylenol can be synthesized through a multi-step reaction process. One reported method involves the following steps :

  • Pyridine and 4-dimethylaminopyridine are used in the initial step.
  • N-methylmorpholine N-oxide and osmium tetroxide in tetrahydrofuran at 20°C.
  • Zinc and ammonium chloride in tetrahydrofuran with heating.
  • Dimethylformamide at 80°C.
  • Diphenyl ether with heating.
  • Hydrofluoric acid in acetonitrile.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources. For instance, it can be isolated from the stems of Uvaria grandiflora through extraction and purification processes . The compound is then purified using techniques such as distillation and chromatography to obtain high purity this compound .

Comparison with Similar Compounds

Zeylenol is unique among polyoxygenated cyclohexenes due to its specific biological activities and structural features. Similar compounds include:

These compounds share similar structural frameworks but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

[(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCUZBLYCWUTRL-OEMYIYORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451085
Record name (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78804-17-8
Record name Zeylenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78804-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zeylenol, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVM7L54PBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Zeylenol and where is it found?

A1: this compound is a polyoxygenated cyclohexene natural product found in several plant species, notably within the families Annonaceae and Zingiberaceae. It was first isolated from the tree Uvaria zeylanica []. Other plant sources include Uvaria grandiflora [, , ], Kaempferia angustifolia [, , , ], Piper betle [], and Citrus grandis [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol [].

Q3: What spectroscopic data is available for this compound?

A3: The structure of this compound has been elucidated using various spectroscopic techniques including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 2D NMR methods [, , , , , ].

Q4: What are the reported biological activities of this compound?

A4: this compound has been reported to exhibit various biological activities, including:

  • Anti-inflammatory activity: this compound significantly inhibits oedema formation in animal models, suggesting potential anti-inflammatory properties, possibly by affecting inflammatory mediator synthesis or release [].
  • Anticancer activity: this compound displays cytotoxic activity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines. In MDA-MB231 cells, this compound induces apoptosis via caspase-3 activation [].
  • Antibacterial activity: this compound demonstrates synergistic antibacterial activity when combined with norfloxacin against Staphylococcus aureus strains overexpressing the NorA multidrug transporter []. It has also been shown to enhance the activity of cefotaxime against Staphylococcus epidermidis [].

Q5: How does this compound exert its antibacterial effects?

A5: this compound appears to act as an efflux pump inhibitor in bacteria. Studies show that it can significantly inhibit ethidium bromide efflux in Staphylococcus aureus strains overexpressing the NorA efflux pump, suggesting its potential to reverse efflux-related antibiotic resistance [].

Q6: Has the structure of this compound been confirmed by synthesis?

A6: Yes, the structure of this compound, including its absolute configuration, has been confirmed through enantiocontrolled total synthesis [, ].

Q7: Are there any structural modifications of this compound that have been studied?

A7: Researchers have synthesized various this compound derivatives, including diacetate, triacetate, and epoxide derivatives, to explore structure-activity relationships []. Additionally, naturally occurring this compound analogs like 6-methoxythis compound and 2-acetoxyzeylenone have been isolated from Uvaria purpurea [].

Q8: How do structural modifications of this compound impact its activity?

A8: While the exact impact of specific structural modifications on this compound's activity is still under investigation, initial studies suggest that derivatization can influence its potency and selectivity against different cancer cell lines []. For instance, this compound diacetate and triacetate demonstrated modified cytotoxic profiles compared to the parent compound []. Further research is needed to fully understand the structure-activity relationships of this compound and its derivatives.

Q9: What are the traditional medicinal uses of plants containing this compound?

A9: Plants rich in this compound have a history of use in traditional medicine for various purposes:

  • Kaempferia angustifolia is traditionally used to treat ailments like dysentery, diarrhea, and for body slimming [].
  • Uvaria grandiflora has been employed in traditional medicine to address fever, malaria, jaundice, menstrual pain, and other conditions [].

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